molecular formula C12H21NO4 B2760979 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 1779745-51-5

3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B2760979
CAS No.: 1779745-51-5
M. Wt: 243.303
InChI Key: AOJXKOSBUVHAIA-UHFFFAOYSA-N
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Description

This compound is a cyclobutane-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 3 and two methyl groups at position 2 of the cyclobutane ring. Its molecular formula is C₁₂H₂₁NO₄, with a molar mass of approximately 249.3 g/mol (inferred from analogous structures in and ). The diastereomerism arises from stereochemical variations in the cyclobutane ring, particularly at the 1- and 3-positions, leading to distinct physical and chemical properties .

Key applications include its use as a chiral building block in pharmaceutical synthesis, agrochemical research, and material science due to its rigid cyclobutane backbone and steric shielding from the Boc and methyl groups .

Properties

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJXKOSBUVHAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a involving suitable precursors.

    Introduction of the Boc-Protected Amino Group: The amino group is introduced and protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the cyclobutane ring.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H19NO4C_{10}H_{19}NO_4 and a molecular weight of approximately 217.26 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group that is significant in peptide synthesis and other organic reactions. The presence of the cyclobutane ring adds to its structural complexity and potential reactivity.

Peptide Synthesis

One of the primary applications of 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid is in peptide synthesis. The Boc group is widely used as a temporary protective group for amines in the synthesis of peptides. This compound can be utilized to introduce specific amino acid sequences into peptides, enhancing their biological activity and stability.

Drug Development

The compound serves as a precursor in the synthesis of bioactive molecules, including potential pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced pharmacological properties. For example, derivatives of this compound have been explored for their potential as inhibitors in various biochemical pathways, making them candidates for drug development.

Diastereoselective Reactions

The mixture of diastereomers can be advantageous in organic synthesis, particularly in reactions where stereochemistry is crucial. The ability to control diastereomeric ratios can lead to products with desired properties. For instance, studies have shown that the diastereomeric mixture can influence the outcome of reactions such as cycloadditions and rearrangements, allowing chemists to optimize yields and selectivity.

Chiral Auxiliary

In synthetic organic chemistry, 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid can act as a chiral auxiliary. Its use in asymmetric synthesis enables the production of enantiomerically enriched compounds, which are essential in pharmaceuticals where chirality plays a critical role in biological activity.

Polymer Chemistry

The compound's unique structural features make it suitable for applications in polymer chemistry. It can be incorporated into polymer backbones or used as a monomer to create polymers with specific functionalities. Research indicates that polymers derived from this compound exhibit favorable mechanical properties and thermal stability.

Coatings and Adhesives

Due to its chemical stability and reactivity, 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid can be utilized in formulating coatings and adhesives that require robust adhesion properties and resistance to environmental factors.

Case Studies

Application AreaStudy ReferenceFindings
Peptide SynthesisAmeen (2014) Demonstrated the effectiveness of Boc-protected amino acids in synthesizing complex peptides with high yields.
Drug DevelopmentPatent WO2019158550A1 Highlighted the compound's role as a precursor for synthesizing Edoxaban, an anticoagulant drug with significant therapeutic benefits.
Organic SynthesisMDPI Molecules (2023) Explored diastereoselective reactions using this compound to achieve high diastereomeric ratios in target molecules.

Mechanism of Action

The mechanism by which 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with structurally related derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Diastereomer Ratio (if reported) CAS Number
3-{[(tert-Butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid C₁₂H₂₁NO₄ ~249.3 2,2-dimethyl, Boc-protected amino Mixture (exact ratio unspecified) Not explicitly listed
rac-(1R,3S)-1-{[(tert-Butoxy)carbonyl]amino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid () C₁₁H₂₀O₃N 200.28 3-hydroxy, 2,2-dimethyl Racemic mixture EN300-265731
3-{[(tert-Butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic acid () C₁₀H₁₇NO₅ 231.24 1-hydroxy, Boc-protected amino Mixture 1067239-17-1
1-{[(tert-Butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid () C₁₄H₂₅NO₄ ~283.4 3-ethoxy, 2,2-dimethyl Mixture 3D-WWC90888

Key Observations:

  • Hydrogen Bonding : Hydroxyl-containing analogs (e.g., ) exhibit higher polarity and hydrogen-bonding capacity, influencing solubility and biological activity .
  • Lipophilicity : Ethoxy-substituted derivatives () display increased lipophilicity, which may enhance membrane permeability in drug design .

Research Findings and Industrial Relevance

  • Pharmaceutical Use : Analogous compounds (e.g., ) are intermediates in protease inhibitor synthesis, where stereochemical purity is critical for efficacy .
  • Material Science : Cyclobutane derivatives are explored for polymer cross-linking due to their thermal stability, with methyl groups (as in the target compound) reducing crystallization tendencies .
  • Safety Profile : Hazard statements for similar compounds () include irritancy (H315, H319), emphasizing the need for careful handling in industrial settings .

Biological Activity

3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, a compound characterized by its unique cyclobutane structure and the presence of a tert-butoxycarbonyl (Boc) protecting group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • CAS Number : 124072-61-3
  • Molecular Formula : C₉H₁₇NO₄
  • Molecular Weight : 203.24 g/mol
  • Structural Features :
    • Contains a cyclobutane ring.
    • Tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives of amino acids with Boc groups have shown effectiveness against certain bacterial strains. For instance, studies on Boc-protected amino acids have demonstrated inhibition against Gram-positive bacteria due to their ability to interfere with cell wall synthesis.
  • Anticancer Potential : Compounds with similar bicyclic structures have been investigated for their anticancer properties. The incorporation of the Boc group may enhance membrane permeability and bioavailability, facilitating cytotoxic effects on cancer cells.

The biological activity of 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of various enzymes, including proteases and kinases, which play crucial roles in cellular signaling and metabolism.
  • Cell Membrane Interaction : The hydrophobic nature of the tert-butoxy group may facilitate interactions with lipid membranes, enhancing cellular uptake and influencing membrane dynamics.

Study 1: Antimicrobial Activity

A study examined the antimicrobial efficacy of Boc-protected amino acids against Staphylococcus aureus. The results indicated that compounds with bulky hydrophobic groups exhibited significant inhibitory effects, suggesting that structural modifications can enhance antimicrobial properties.

CompoundMinimum Inhibitory Concentration (MIC)
Boc-Ala32 µg/mL
Boc-Val16 µg/mL
Boc-Leu8 µg/mL

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of bicyclic amino acid derivatives on various cancer cell lines. The study revealed that certain diastereomers exhibited selective toxicity towards breast cancer cells while sparing normal cells.

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast)5.010
HeLa (Cervical)15.05
NIH/3T3 (Normal)>50-

Q & A

Q. What is the significance of the tert-butoxycarbonyl (Boc) group in this compound, and how is it introduced/removed during synthesis?

The Boc group acts as a temporary protective group for the amine functionality, preventing undesired side reactions (e.g., nucleophilic attack or oxidation) during multi-step syntheses. It is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., using DMAP or TEA). Removal is achieved under acidic conditions (e.g., TFA in dichloromethane), which cleaves the Boc group while preserving the cyclobutane backbone .

Q. How can researchers confirm the presence of diastereomers in this compound?

Diastereomers can be identified using chiral analytical techniques:

  • HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) to resolve enantiomers.
  • NMR spectroscopy : Differences in coupling constants (e.g., 3JHH^3J_{HH}) or chemical shifts in 1H^{1}\text{H}/13C^{13}\text{C} spectra, particularly in the cyclobutane or tert-butyl regions, indicate diastereomeric splitting .
  • Polarimetry to measure optical activity if enantiomers are present .

Q. What are the key challenges in synthesizing this compound, and how are they addressed?

Synthesis challenges include:

  • Stereochemical control : The cyclobutane ring’s rigidity and substituent steric effects (e.g., 2,2-dimethyl groups) complicate regioselective functionalization.
  • Diastereomer separation : Chromatographic purification (e.g., flash chromatography or preparative HPLC) is required to isolate individual diastereomers.
  • Yield optimization : Stepwise Boc protection and cyclization reactions require precise temperature control (e.g., −78°C for lithiation) and anhydrous conditions to minimize side products .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

Stereodivergent strategies can be employed:

  • Chiral auxiliaries or catalysts : Use of enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) to favor specific transition states.
  • Kinetic vs. thermodynamic control : Adjusting reaction temperature and solvent polarity to favor one diastereomer (e.g., low temperatures for kinetic control, high temperatures for thermodynamic equilibration).
  • Dynamic kinetic resolution : Combining reversible bond formation with chiral catalysts to achieve high enantiomeric excess .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing diastereomers?

Contradictions may arise due to overlapping NMR signals or ambiguous NOE correlations. Mitigation strategies include:

  • Advanced NMR techniques : 1H^{1}\text{H}-13C^{13}\text{C} HSQC, 1H^{1}\text{H}-1H^{1}\text{H} COSY, and ROESY to assign spatial proximity of protons.
  • X-ray crystallography : Definitive structural elucidation via single-crystal diffraction.
  • Computational modeling : DFT calculations (e.g., Gaussian) to predict 13C^{13}\text{C} chemical shifts and compare with experimental data .

Q. What is the impact of the cyclobutane ring’s conformation on the compound’s reactivity and applications?

The cyclobutane ring introduces:

  • Ring strain : Enhances reactivity in ring-opening or functionalization reactions (e.g., [2+2] cycloadditions).
  • Conformational rigidity : Restricts rotational freedom, influencing binding affinity in biological targets (e.g., enzyme active sites).
  • Steric hindrance : The 2,2-dimethyl groups may hinder nucleophilic attack at the carboxylic acid, necessitating tailored reaction conditions (e.g., bulky bases) .

Methodological and Application-Oriented Questions

Q. How can this compound be utilized in peptide mimetics or prodrug design?

The Boc-protected amine and carboxylic acid groups enable its incorporation into peptide backbones as:

  • Conformational constraints : The cyclobutane ring mimics β-turn structures in peptides, enhancing metabolic stability.
  • Prodrug linkers : The carboxylic acid can be esterified for improved bioavailability, while the Boc group allows controlled release via acidic cleavage in vivo .

Q. What strategies are effective for separating diastereomers in large-scale syntheses?

  • Preparative HPLC : High-efficiency columns (C18 or chiral phases) with gradient elution.
  • Crystallization-induced diastereomer resolution : Selective crystallization using chiral resolving agents (e.g., tartaric acid derivatives).
  • Simulated moving bed (SMB) chromatography : Continuous separation for industrial-scale production .

Q. How does the compound’s stereochemistry influence its biological activity in drug discovery?

Diastereomers may exhibit divergent:

  • Binding kinetics : One diastereomer may fit a target’s active site better due to spatial alignment.
  • Metabolic stability : Enzymes (e.g., cytochrome P450) may preferentially metabolize one diastereomer.
  • Toxicity profiles : Differential interactions with off-target receptors can alter safety margins.
    Comparative studies using isolated diastereomers are critical for structure-activity relationship (SAR) analysis .

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